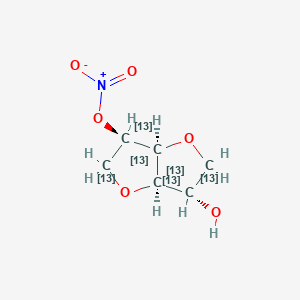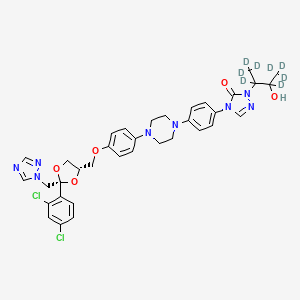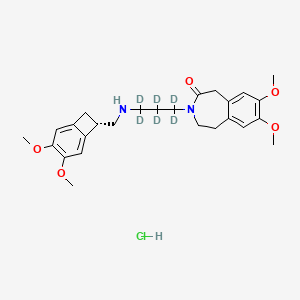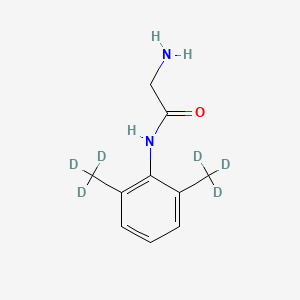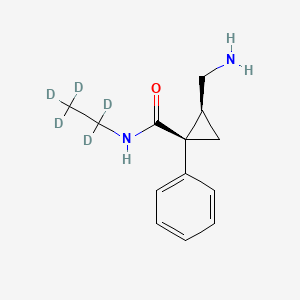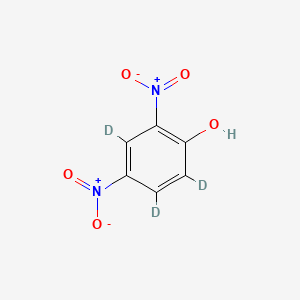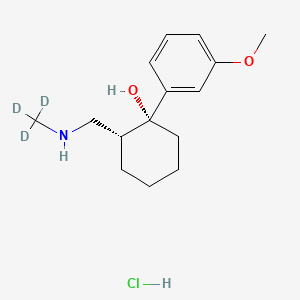
rac N-Desmethyl Tramadol-d3 Hydrochloride
Overview
Description
rac N-Desmethyl Tramadol-d3 Hydrochloride is a deuterated form of N-Desmethyl Tramadol, which is a primary metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including clinical toxicology, forensic analysis, and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol-d3 Hydrochloride involves the deuteration of N-Desmethyl Tramadol. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Tramadol molecule. This can be achieved using deuterated reagents such as deuterated methanol or deuterated water under specific reaction conditions.
Hydrochloride Formation: The deuterated N-Desmethyl Tramadol is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: rac N-Desmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Tramadol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
rac N-Desmethyl Tramadol-d3 Hydrochloride has several scientific research applications:
Clinical Toxicology: Used as an internal standard in the quantification of tramadol and its metabolites in biological samples.
Forensic Analysis: Employed in the detection and analysis of tramadol in forensic toxicology.
Pharmaceutical Testing: Utilized in the development and validation of analytical methods for tramadol and its metabolites.
Isotope Dilution Methods: Applied in isotope dilution mass spectrometry for accurate quantification of tramadol and its metabolites .
Mechanism of Action
rac N-Desmethyl Tramadol-d3 Hydrochloride, like its parent compound tramadol, exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects.
Monoamine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing the descending pain inhibitory pathways.
Synergistic Effects: The combination of opioid receptor agonism and monoamine reuptake inhibition results in a synergistic effect, improving pain modulation
Comparison with Similar Compounds
Tramadol: The parent compound, widely used for pain management.
O-Desmethyl Tramadol: Another primary metabolite of tramadol with similar analgesic properties.
N,O-Didesmethyl Tramadol: A metabolite formed by the removal of both N-methyl and O-methyl groups.
Uniqueness: rac N-Desmethyl Tramadol-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it an ideal internal standard for various analytical methods .
Properties
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLWRHUQJHIRG-UOYBXXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678674 | |
| Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-09-7 | |
| Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



